Home > Products > Screening Compounds P50945 > Methyl 4-[5-(4-aminophenoxy)-1,3-dioxoisoindol-2-yl]benzoate
Methyl 4-[5-(4-aminophenoxy)-1,3-dioxoisoindol-2-yl]benzoate -

Methyl 4-[5-(4-aminophenoxy)-1,3-dioxoisoindol-2-yl]benzoate

Catalog Number: EVT-3583717
CAS Number:
Molecular Formula: C22H16N2O5
Molecular Weight: 388.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-{4-Chloro-2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]phenyl}-2-hydroxybenzamide (CPPHA)

Compound Description: N-{4-Chloro-2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]phenyl}-2-hydroxybenzamide (CPPHA) is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor subtype 5 (mGluR5). [, , , , ] CPPHA demonstrates no agonist activity on its own and acts selectively on both human and rat mGluR5. [] It exhibits 7-8 fold potentiation of threshold glutamate responses in fluorometric Ca2+ assays with EC50 values ranging from 400 to 800 nM. [] At 10 μM, CPPHA shifts mGluR5 agonist concentration-response curves for glutamate, quisqualate, and (R,S)-3,5-dihydroxyphenylglycine (DHPG) 4-7 fold to the left. [] CPPHA shows weak inhibition of mGluR4 and mGluR8 and no effect on other mGluRs. [] Interestingly, both CPPHA and another mGluR5 potentiator, 3,3′-difluorobenzaldazine (DFB), don't affect [3H]quisqualate binding to mGluR5. [] Unlike DFB, CPPHA doesn't compete for [3H]3-methoxy-5-(2-pyridinylethynyl)pyridine binding, indicating a distinct binding site from the 2-methyl-6-(phenylethynyl)-pyridine analog on mGluR5. [] CPPHA potentiates NMDA receptor currents in hippocampal slices induced by threshold DHPG levels but has no effect on its own. [] It also potentiates mGluR5-mediated DHPG-induced depolarization of rat subthalamic nucleus neurons. []

N-(4-chloro-2-((4-fluoro-1,3-dioxoisoindolin-2-yl)methyl)phenyl)picolinamide (NCFP)

Compound Description: N-(4-chloro-2-((4-fluoro-1,3-dioxoisoindolin-2-yl)methyl)phenyl)picolinamide (NCFP) is a potent and efficacious mGlu5 PAM belonging to the CPPHA series. [] NCFP binds to the CPPHA site on mGlu5, potentiating mGlu5-mediated responses in both recombinant and native systems. [] Although similar to CPPHA in its activity, NCFP displays a higher mGlu5 subtype selectivity, making it better suited for studying mGlu5 effects in CNS preparations. [] Interestingly, unlike MPEP site PAMs, NCFP doesn't potentiate responses involved in hippocampal synaptic plasticity (LTD/LTP). []

3,3′-difluorobenzaldazine (DFB)

Compound Description: 3,3′-difluorobenzaldazine (DFB) is identified as a selective positive allosteric modulator of the metabotropic glutamate receptor subtype 5 (mGluR5). [, , ] Although DFB doesn't affect baseline calcium levels, it induces parallel leftward shifts in the concentration-response curve to agonists in studies of mGluR5 activation of calcium transients in recombinant systems. []

Relevance: While structurally distinct from the target compound, methyl 4-[5-(4-aminophenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]benzoate, DFB is discussed alongside CPPHA as a positive allosteric modulator of mGluR5, highlighting the potential for diverse chemical structures to modulate mGluR5 activity. [, , ] This suggests that exploring various structural scaffolds could lead to the discovery of new compounds with mGluR5 modulating properties.

3-cyano-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide (CDPPB)

Compound Description: 3-cyano-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide (CDPPB) is a positive allosteric modulator (PAM) of mGluR5. [, ] Studies suggest that CDPPB, along with another allosteric potentiator, 3,3′-difluorobenzaldazine, might act by binding to the same allosteric site as negative allosteric modulators of mGluR5, such as 2-methyl-6-(phenylethynyl)pyridine (MPEP). [] Further research revealed that a series of CDPPB analogs bind to the MPEP site with affinities correlating with their potencies as mGluR5 potentiators. [] Additionally, the allosteric potentiation by CDPPB and its analogs is antagonized by a neutral ligand at the MPEP site and reduced by a mutation of mGluR5 that abolishes MPEP binding. [] These findings suggest that interaction with the MPEP site is crucial for the allosteric potentiation of mGluR5 by CDPPB and related compounds. []

Relevance: While structurally distinct from the target compound, methyl 4-[5-(4-aminophenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]benzoate, CDPPB is included in this list because it serves as an example of a distinct class of mGluR5 PAMs that act via the MPEP site. [, ] This contrasts with CPPHA and NCFP, which bind to a different allosteric site, demonstrating the complexity and diversity of mGluR5 allosteric modulation.

4-nitro-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide (VU-29)

Compound Description: 4-nitro-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide (VU-29) is a highly potent analog of CDPPB. [] Whole-cell patch-clamp studies in midbrain slices demonstrate that VU-29 selectively potentiates mGluR5-mediated responses in midbrain neurons without affecting mGluR1, contrasting with a previously identified allosteric potentiator of mGluR1. []

Relevance: Though structurally different from methyl 4-[5-(4-aminophenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]benzoate, VU-29 is relevant as it represents a potent mGluR5 PAM derived from the CDPPB scaffold, further highlighting the potential of this chemical class for developing mGluR5-targeted therapeutics. []

VU0001850 and VU0040237

Compound Description: VU0001850 (EC50 = 1.3 μM, 106% Glumax) and VU0040237 (EC50 = 350 nM, 84% Glu Max) are novel mGlu5 PAMs representing a distinct benzamide scaffold, discovered through a functional high-throughput screen (HTS). []

Relevance: While structurally distinct from methyl 4-[5-(4-aminophenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]benzoate, these compounds are included because they belong to a novel class of mGlu5 PAMs that, like CPPHA, do not bind to the MPEP allosteric site. [] Their discovery underscores the existence of multiple, distinct allosteric sites on mGlu5 that can be targeted for therapeutic intervention.

VU0357121

Compound Description: VU0357121 (EC50 = 33 nM, 92% Glumax) is an optimized mGlu5 PAM derived from the benzamide scaffold identified in the HTS that led to VU0001850 and VU0040237. [] Mutagenesis studies indicate that VU0357121 binds to a previously uncharacterized allosteric site on mGlu5, distinct from both the MPEP site and the CPPHA site. []

Relevance: Though structurally different from methyl 4-[5-(4-aminophenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]benzoate, VU0357121 is important as it represents a potent mGlu5 PAM that interacts with a unique allosteric site. [] Its discovery further expands the understanding of mGlu5 allosteric modulation and opens up new possibilities for developing targeted therapies.

VU0365396

Compound Description: VU0365396 is the first identified neutral allosteric ligand (NAL) that interacts with mGlu5 at a non-MPEP site. [] It was discovered during the optimization of the benzamide mGlu5 PAM scaffold. []

Relevance: Though structurally distinct from methyl 4-[5-(4-aminophenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]benzoate, VU0365396 is noteworthy as it demonstrates the potential for developing non-MPEP site NALs for mGlu5. [] NALs offer a unique pharmacological profile compared to PAMs or negative allosteric modulators, potentially providing finer control over mGlu5 activity.

Properties

Product Name

Methyl 4-[5-(4-aminophenoxy)-1,3-dioxoisoindol-2-yl]benzoate

IUPAC Name

methyl 4-[5-(4-aminophenoxy)-1,3-dioxoisoindol-2-yl]benzoate

Molecular Formula

C22H16N2O5

Molecular Weight

388.4 g/mol

InChI

InChI=1S/C22H16N2O5/c1-28-22(27)13-2-6-15(7-3-13)24-20(25)18-11-10-17(12-19(18)21(24)26)29-16-8-4-14(23)5-9-16/h2-12H,23H2,1H3

InChI Key

YNABYVOWRORUAS-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)OC4=CC=C(C=C4)N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)OC4=CC=C(C=C4)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.